molecular formula C33H21NO3S3 B3163019 2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris- CAS No. 883236-47-3

2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-

Cat. No. B3163019
CAS RN: 883236-47-3
M. Wt: 575.7 g/mol
InChI Key: SBRXFORWSATJLQ-UHFFFAOYSA-N
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Description

2-Thiophenecarboxaldehyde, 5,5’,5’'-(nitrilotri-4,1-phenylene)tris- is a complex organic compound . It contains a total of 66 bonds, including 45 non-H bonds, 36 multiple bonds, 9 rotatable bonds, 3 double bonds, and 33 aromatic bonds . The molecule also includes 3 five-membered rings, 3 six-membered rings, 3 aromatic aldehydes, 1 aromatic tertiary amine, and 3 Thiophenes .


Synthesis Analysis

The synthesis of 2-Thiophenecarboxaldehyde derivatives often involves the use of thiophene derivatives . For example, 5-Chloro-2-thiophenecarboxaldehyde, a thiophene derivative, may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .


Molecular Structure Analysis

The molecular structure of 2-Thiophenecarboxaldehyde, 5,5’,5’'-(nitrilotri-4,1-phenylene)tris- is complex, with a total of 61 atoms; 21 Hydrogen atoms, 33 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 3 Sulfur atoms .

Scientific Research Applications

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives play a significant role in medicinal chemistry, possessing antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. These compounds have been incorporated into several marketed drugs, exemplifying their importance in drug discovery and therapeutic applications. The synthesis of thiophene derivatives has evolved over time, with modifications and improvements to established methods, alongside the development of novel synthetic approaches, reflecting their critical role in addressing various health-related challenges (D. Xuan, 2020).

Thiophene Analogues in Carcinogenic Evaluation

Investigations into the thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have provided insights into potential carcinogenicity, showcasing the importance of thiophene derivatives in evaluating and understanding cancer risks associated with chemical exposure. These studies contribute to the broader efforts in cancer prevention and risk assessment, illustrating the diverse applications of thiophene derivatives beyond medicinal chemistry (J. Ashby et al., 1978).

Environmental Applications

Thiophene derivatives also find applications in environmental science, particularly in the study of organic pollutants and their degradation processes. Research on compounds like 2,4,6-tribromophenol, which shares structural similarities with thiophene derivatives, helps in understanding the environmental occurrence, toxicity, and degradation pathways of brominated phenols. This knowledge is crucial for environmental monitoring and developing strategies for pollution control (C. Koch & B. Sures, 2018).

Safety and Hazards

The safety data sheet for 2-Thiophenecarboxaldehyde, 5,5’,5’'-(nitrilotri-4,1-phenylene)tris- indicates that it has an acute oral toxicity (Category 4), according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .

properties

IUPAC Name

5-[4-[4-(5-formylthiophen-2-yl)-N-[4-(5-formylthiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H21NO3S3/c35-19-28-13-16-31(38-28)22-1-7-25(8-2-22)34(26-9-3-23(4-10-26)32-17-14-29(20-36)39-32)27-11-5-24(6-12-27)33-18-15-30(21-37)40-33/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRXFORWSATJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=O)N(C3=CC=C(C=C3)C4=CC=C(S4)C=O)C5=CC=C(C=C5)C6=CC=C(S6)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00733821
Record name 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiophenecarboxaldehyde, 5,5',5''-(nitrilotri-4,1-phenylene)tris-

CAS RN

883236-47-3
Record name 5,5',5''-[Nitrilotri(4,1-phenylene)]tri(thiophene-2-carbaldehyde)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00733821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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